5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, with benzyl and dimethoxyphenyl substituents.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes involved in oxidative stress and inflammation .
Mode of Action
It’s synthesized through a claisen–schmidt reaction followed by an intermolecular cyclization . This suggests that it might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given its structural similarity to other antioxidant compounds, it may be involved in the regulation of oxidative stress pathways .
Result of Action
Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC50 value of 194.06 ± 7.88 µg/mL (0.337 mM) . This suggests that the compound may have a protective effect against oxidative stress at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization reactions to construct the pyrazoloquinoline core. The reaction conditions often involve the use of bases like potassium hydroxide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis typically involves optimizing reaction conditions to improve yield and purity, using continuous flow reactors or other industrial-scale equipment.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to hydrogenated products.
Scientific Research Applications
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one
- (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine
Uniqueness
5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both benzyl and dimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-22-13-12-18(14-23(22)30-2)24-20-16-28(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)27-26-24/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRAVHHLNLQCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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